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molecular formula C7H7NO2 B1283252 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde CAS No. 94170-15-7

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Cat. No. B1283252
M. Wt: 137.14 g/mol
InChI Key: UYQGRCCIACNIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone (1.20 g, 5.58 mmol) was dissolved in tetrahydrofuran (10.0 mL). To this, 1 mol/L hydrochloric acid (10.0 mL) was added under a nitrogen atmosphere at room temperature and the mixture was stirred at 50° C. for 6 hours. By addition of a saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture, the reaction was stopped. Then, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=9/1) to give 1-methyl-4-formyl-2(1H)-pyridone (717 mg, yield: 95%).
Name
1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([CH:8](OCC)[O:9]CC)=[CH:4][C:3]1=[O:15].Cl.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]1=[O:15] |f:2.3|

Inputs

Step One
Name
1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone
Quantity
1.2 g
Type
reactant
Smiles
CN1C(C=C(C=C1)C(OCC)OCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, extraction with ethyl acetate
WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative thin-layer chromatography (chloroform/methanol=9/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(C=C(C=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 717 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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